N-cyclopropylmethyloxycarbonyltryptamine
Description
N-cyclopropylmethyloxycarbonyltryptamine is a synthetic tryptamine derivative characterized by a carbamate (oxycarbonyl) group attached to the nitrogen of the tryptamine backbone, which is further substituted with a cyclopropylmethyl moiety. This structural configuration confers unique physicochemical and pharmacological properties. The carbamate group enhances metabolic stability compared to ester-based analogs, while the cyclopropylmethyl substituent may influence receptor binding affinity and pharmacokinetic profiles .
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
cyclopropylmethyl N-[2-(1H-indol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H18N2O2/c18-15(19-10-11-5-6-11)16-8-7-12-9-17-14-4-2-1-3-13(12)14/h1-4,9,11,17H,5-8,10H2,(H,16,18) |
InChI Key |
DVIMJDXOEHFMLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC(=O)NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The carbamate group can be synthesized using methods analogous to those described by Kent (2017) for protein carbamoylation, though cyclopropylmethyl substitution requires specialized reagents .
- Toxicological Profile: While nitrosamines like N-nitrosodiethylamine (DEN) in are carcinogenic, the carbamate and cyclopropyl groups in this compound likely mitigate such risks due to their stable, non-reactive nature .
- Pharmacological Potential: Preliminary structural comparisons suggest this compound could exhibit psychedelic or nootropic effects, but empirical data are needed to confirm receptor affinity and safety.
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